![molecular formula C11H20O2S2 B14266079 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol CAS No. 141523-78-6](/img/structure/B14266079.png)
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is an organic compound with the molecular formula C11H20O2S2. This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms can impart interesting chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur atoms.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a leaving group is replaced by a hydroxyl group.
Functionalization of the spiro ring: Additional functional groups, such as the methyl and propyl groups, can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:
Use of catalysts: Catalysts can be employed to enhance the reaction rate and selectivity.
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions can improve the efficiency of the reactions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography can be used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with other molecules, while the spiro structure can interact with various enzymes and receptors. The sulfur atoms in the ring system can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure but with a phenyl group instead of a propyl group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains nitrogen atoms in the spiro ring system.
Uniqueness
3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring system, as well as the presence of the hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
141523-78-6 |
|---|---|
Molekularformel |
C11H20O2S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
3-methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-10(12)11(8-9(2)13-10)14-6-4-7-15-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
KGJKGRYAMTTXTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C2(CC(O1)C)SCCCS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



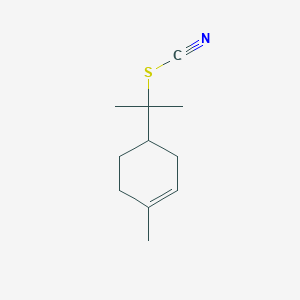
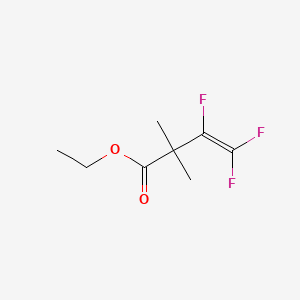
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
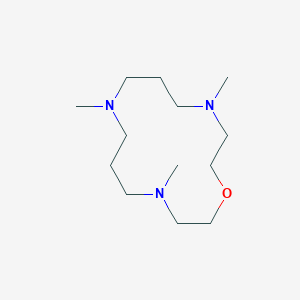
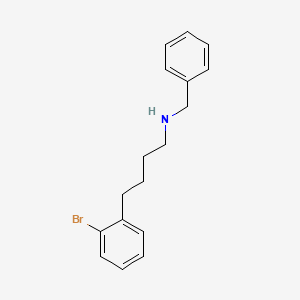
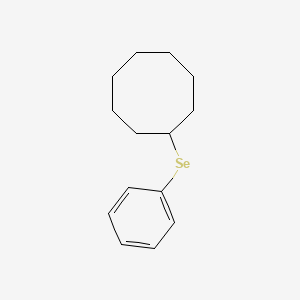
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
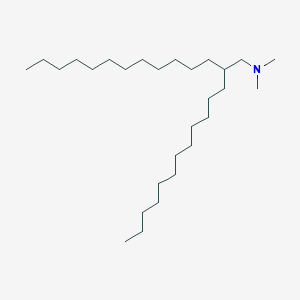
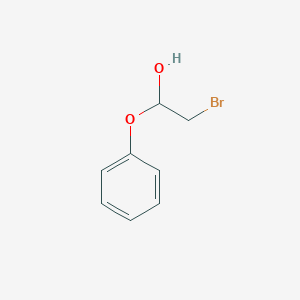
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
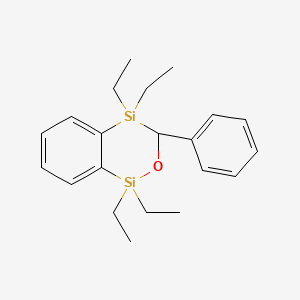
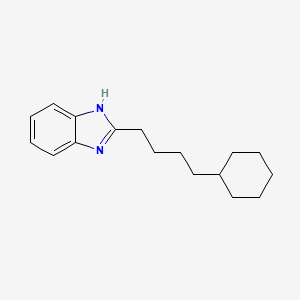
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
